2-Methoxyphenyl (4-nitrophenoxy)acetate

Description

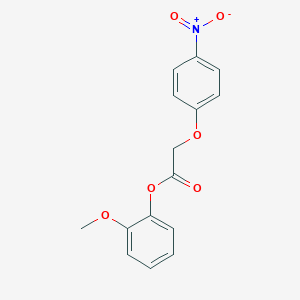

2-Methoxyphenyl (4-nitrophenoxy)acetate is a synthetic organic compound characterized by a phenyl ring substituted with a methoxy group at the 2-position and an acetoxy group linked to a 4-nitrophenoxy moiety. This structure combines aromatic ether and ester functionalities, making it relevant in pharmaceutical and agrochemical research. The 4-nitrophenoxy group is a common pharmacophore in bioactive molecules, often influencing electronic properties and reactivity .

Properties

Molecular Formula |

C15H13NO6 |

|---|---|

Molecular Weight |

303.27 g/mol |

IUPAC Name |

(2-methoxyphenyl) 2-(4-nitrophenoxy)acetate |

InChI |

InChI=1S/C15H13NO6/c1-20-13-4-2-3-5-14(13)22-15(17)10-21-12-8-6-11(7-9-12)16(18)19/h2-9H,10H2,1H3 |

InChI Key |

IWXLIYWNMWOLQX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Fluorinated analogs (e.g., ) exhibit increased electrophilicity, which may enhance reactivity in nucleophilic substitution reactions .

- Thermal Stability : Compounds with nitro groups (e.g., ) typically show higher melting points (190–214°C for thiazolidinedione derivatives), suggesting the target compound may also exhibit thermal stability .

Analytical Characterization

- Chromatography : HPLC methods for related compounds (e.g., morpholinium 2-((4-(2-methoxyphenyl)-triazolyl)thio)acetate) demonstrate baseline separation (R ≥ 2.96) using hydrophilic interaction chromatography, applicable for purity assessment of the target compound .

- Spectroscopy: $^1$H NMR data for methyl 2-(4-nitrophenoxy)acetate (δ 4.76 ppm for -OCH2CO-) provide a reference for verifying the target compound’s acetate linkage .

Stability and Industrial Relevance

- Degradation Pathways : Nitro groups in analogs (e.g., ’s 4-nitrophenyl carbamate) are prone to reduction under acidic conditions, suggesting similar sensitivity for the target compound .

- Process Impurities : HPLC-DMD methods () can resolve intermediates like 4-(2-methoxyphenyl)-triazole derivatives, critical for quality control in bulk drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.